2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride
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Overview
Description
2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride, also known as S-allyl-L-homocysteine hydrochloride, is a compound with the molecular formula C7H13NO2S·HCl and a molecular weight of 211.71 g/mol . This compound is a derivative of homocysteine, an amino acid that plays a crucial role in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride typically involves the reaction of homocysteine with allyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to cardiovascular health and oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in homocysteine metabolism, thereby influencing cellular redox status and methylation processes. It may also interact with sulfur-containing biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Homocysteine: A precursor to 2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride, involved in similar metabolic pathways.
Cysteine: Another sulfur-containing amino acid with comparable chemical properties.
Methionine: An essential amino acid that shares some metabolic pathways with homocysteine.
Uniqueness
This compound is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions that are not typical for other sulfur-containing amino acids .
Properties
Molecular Formula |
C7H14ClNO2S |
---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
2-amino-4-prop-2-enylsulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-4-11-5-3-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H |
InChI Key |
YGXBDJTXFZTWEW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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